molecular formula C11H15Cl2NO2 B2868650 Methyl (2r)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride CAS No. 2550996-47-7

Methyl (2r)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride

Cat. No.: B2868650
CAS No.: 2550996-47-7
M. Wt: 264.15
InChI Key: SBWDOFKRHCVDAU-HNCPQSOCSA-N
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Description

Methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate;hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate;hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2r)-2-amino-3-(2-chloro-4-methylphenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylbenzaldehyde and an amino acid derivative.

    Reaction Conditions: The reaction conditions may include the use of solvents like methanol or ethanol, catalysts such as acids or bases, and specific temperature and pressure settings to facilitate the reaction.

    Purification: After the reaction is complete, the product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield. The use of advanced purification methods and quality control measures is essential to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-amino-3-(2-chlorophenyl)propanoate
  • Methyl (2R)-2-amino-3-(4-methylphenyl)propanoate
  • Methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate

Uniqueness

Methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate;hydrochloride is unique due to the specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups may enhance its interactions with certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2.ClH/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWDOFKRHCVDAU-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)OC)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@H](C(=O)OC)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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